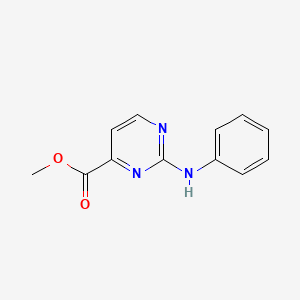

Methyl 2-(phenylamino)pyrimidine-4-carboxylate

Description

Properties

Molecular Formula |

C12H11N3O2 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

methyl 2-anilinopyrimidine-4-carboxylate |

InChI |

InChI=1S/C12H11N3O2/c1-17-11(16)10-7-8-13-12(15-10)14-9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14,15) |

InChI Key |

LPIPUZBXEPPOKL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Route via Nucleophilic Substitution

The most commonly reported preparation method involves the nucleophilic substitution reaction of 2-aminopyrimidine with methyl chloroformate under basic conditions:

- Starting Materials: 2-Aminopyrimidine and methyl chloroformate

- Reagents: Base such as triethylamine or pyridine to neutralize HCl formed

- Conditions: Reflux in an appropriate solvent (e.g., dichloromethane or ethanol)

- Work-up: Purification by recrystallization or column chromatography

$$

\text{2-Aminopyrimidine} + \text{Methyl chloroformate} \xrightarrow[\text{Reflux}]{\text{Base}} \text{Methyl 2-(phenylamino)pyrimidine-4-carboxylate}

$$

This method leverages the nucleophilicity of the amino group at the 2-position of the pyrimidine ring to attack the electrophilic carbonyl carbon of methyl chloroformate, forming the carbamate ester linkage.

Advanced Synthetic Strategies from Pyrimidine Precursors

Research literature indicates alternative synthetic routes involving multi-step procedures starting from substituted pyrimidine intermediates or related heterocyclic compounds:

Use of Phenylguanidines: Treatment of enaminones or pyrimidine intermediates with phenylguanidines under microwave irradiation has been employed to introduce the phenylamino substituent at the 2-position, facilitating the formation of the target compound or its analogues with high efficiency.

Masked Amino Groups: In some synthetic schemes, the amino substituent is temporarily protected (e.g., as tert-butoxycarbonyl derivatives) to prevent side reactions during subsequent functionalization steps. After key transformations, deprotection yields the desired 2-(phenylamino) substitution.

Functional Group Transformations: Bromination, alkylation, and oxidation steps are sometimes integrated into synthetic sequences to prepare advanced intermediates that can be converted into this compound derivatives.

Industrial and Scale-Up Considerations

Industrial synthesis typically adapts the classical nucleophilic substitution route with optimizations to enhance yield, purity, and scalability:

Continuous Flow Reactors: Employing continuous flow technology allows for better control of reaction parameters such as temperature and residence time, improving reproducibility and throughput.

Automated Systems: Automation of reagent addition and purification steps reduces human error and increases safety, especially when handling reactive intermediates.

Reaction Condition Optimization: Parameters such as solvent choice, temperature, and base concentration are optimized to minimize side reactions and maximize product yield.

Purification: Large-scale recrystallization or preparative chromatography is used to achieve high purity suitable for pharmaceutical or research applications.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 2-Aminopyrimidine, methyl chloroformate | Base (triethylamine), reflux, organic solvent | Simple, direct, high yield | Requires careful control to avoid side reactions |

| Multi-step synthesis via enaminones and phenylguanidines | Pyrimidine intermediates, phenylguanidines | Microwave irradiation, protection/deprotection steps | Allows structural modifications | More complex, longer synthesis time |

| Industrial continuous flow | Same as classical route | Continuous flow reactors, automated systems | Scalable, reproducible | Requires specialized equipment |

Research Findings and Analytical Data

Yields: Typical yields for the classical nucleophilic substitution range from 70% to 90% depending on reaction scale and purification methods.

Purity: High-performance liquid chromatography (HPLC) analysis often shows purity >98% after recrystallization or chromatography.

Characterization: The compound is characterized by NMR spectroscopy (notably $$^{1}H$$ NMR showing aromatic and methyl ester signals), mass spectrometry, and elemental analysis to confirm structure and purity.

Summary of Key Literature Sources

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(phenylamino)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-(phenylamino)pyrimidine-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.

Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.

Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(phenylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation. The compound’s effects are mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-(phenylamino)pyrimidine-4-carboxylate with structurally related pyrimidine carboxylate esters, highlighting key differences in substituents, molecular properties, and applications:

Key Observations:

Substituent Effects: Electron-Donating Groups: The phenylamino group (in the target compound) is a stronger electron donor compared to methylthio () or trifluoromethyl (), which may enhance nucleophilic reactivity or binding affinity in biological systems.

Ester Group Variations :

- Methyl esters (e.g., ) generally exhibit lower molecular weights and higher volatility compared to ethyl esters (). Ethyl esters may offer improved pharmacokinetic profiles in drug design.

Applications: Compounds with trifluoromethyl groups () are explicitly noted as pharmaceutical intermediates, suggesting that the target compound (with phenylamino) may share similar utility in medicinal chemistry.

Detailed Research Findings

a. Structural and Reactivity Comparisons

- Phenylamino vs. Methylthio (): The phenylamino group’s resonance effects could stabilize charge distribution in the pyrimidine ring, contrasting with the electron-withdrawing methylthio group. This difference might influence reactivity in cross-coupling reactions or enzyme interactions .

- Trifluoromethyl Substitution (): The -CF₃ group’s strong electron-withdrawing nature enhances electrophilic character, making this compound suitable for fluorinated drug candidates. In contrast, the phenylamino group may favor hydrogen bonding in target binding .

Biological Activity

Methyl 2-(phenylamino)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a phenylamino group and a methyl ester at the fourth position. Its molecular formula is CHNO, with a molecular weight of approximately 229.235 g/mol. The compound's unique structure contributes to its interactions with various biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can effectively inhibit the growth of certain bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. The phenylamino group is believed to enhance its interaction with microbial targets, leading to increased efficacy against resistant strains.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has been found to modulate enzyme activity critical for cancer cell proliferation, particularly through the inhibition of specific kinases involved in signaling pathways that promote tumor growth. Notably, it has shown efficacy in reducing the expression levels of anti-apoptotic proteins such as Mcl-1, thereby triggering apoptosis in cancer cell lines .

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular proliferation and survival, such as cyclin-dependent kinases (CDKs). By interfering with these enzymes, it can halt the cell cycle and promote apoptosis in cancer cells .

- Receptor Interaction : Its ability to bind to specific receptors may modulate signaling pathways essential for tumor growth and microbial resistance. This interaction can lead to alterations in gene expression and cellular responses.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in microbial cells, leading to membrane disruption and cell death. This mechanism may also apply to this compound, although further studies are needed to confirm this .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrimidine ring significantly influence its potency and selectivity against various targets:

- Substituent Modifications : Alterations at the C5 position of the pyrimidine ring have been shown to affect enzyme binding affinity and overall biological efficacy. For instance, introducing halogen groups can enhance potency against specific kinases while maintaining favorable pharmacokinetic profiles .

Case Studies

Recent case studies have highlighted the potential of this compound in preclinical models:

- A study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .

- Another investigation into its antimicrobial properties revealed promising results against multi-drug resistant strains of bacteria, suggesting its potential role as a new therapeutic agent in infectious diseases .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(phenylamino)pyrimidine-4-carboxylate?

The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

- Nucleophilic substitution : Introducing the phenylamino group at the 2-position via reaction of chloropyrimidine intermediates with aniline derivatives under basic conditions.

- Esterification : Conversion of a carboxylic acid precursor (e.g., pyrimidine-4-carboxylic acid) to the methyl ester using methanol and catalytic sulfuric acid or via coupling reagents like DCC/DMAP.

- Optimization : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may enhance regioselectivity for the phenylamino group .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Spectroscopy :

- 1H/13C NMR : Confirms aromatic proton environments (δ 7.2–8.5 ppm for pyrimidine and phenyl groups) and ester carbonyl (δ ~165–170 ppm).

- IR : Ester C=O stretch (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) for the phenylamino group.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 260.09).

- X-ray crystallography (if applicable): Resolves spatial conformation and hydrogen-bonding interactions, as demonstrated for structurally related pyrimidine esters .

Q. What solvent systems are optimal for solubility in biological assays?

- Polar aprotic solvents : DMSO or DMF are preferred for stock solutions due to high solubility.

- Aqueous buffers : Dilute in PBS or cell culture media with ≤1% DMSO to avoid cytotoxicity.

- Stability testing : Monitor degradation via HPLC under assay conditions (e.g., 37°C, pH 7.4) .

Advanced Research Questions

Q. How can contradictory bioactivity data in kinase inhibition assays be resolved?

Contradictions may arise from:

- Assay variability : Differences in ATP concentrations (e.g., 1–100 µM) or enzyme isoforms (e.g., EGFR T790M vs. wild-type).

- Compound stability : Hydrolysis of the ester group under physiological conditions may alter activity.

- Methodological adjustments :

Q. What strategies improve metabolic stability while retaining target affinity?

- Fluorination : Replace labile methyl ester groups with trifluoromethyl analogs to reduce esterase susceptibility, as seen in fluorinated pyrimidine derivatives .

- Heterocyclic modifications : Introduce electron-withdrawing substituents (e.g., Cl, CF₃) at the 4- or 5-position to enhance π-stacking with kinase active sites .

- Prodrug approaches : Mask the ester as a pivaloyloxymethyl (POM) group for improved plasma stability .

Q. How can computational modeling guide SAR studies for this compound?

- Docking simulations : Map interactions with ATP-binding pockets (e.g., EGFR, MCH1 receptors) using software like AutoDock Vina.

- MD simulations : Assess binding mode stability over 100-ns trajectories to prioritize analogs with favorable ΔG values.

- QSAR : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ data to predict activity .

Q. What methodologies address low yields in one-pot multi-component syntheses?

- Catalyst screening : Test Pd(OAc)₂/Xantphos systems for Buchwald-Hartwig steps.

- Solvent optimization : Use toluene or dioxane at reflux to improve amine coupling efficiency.

- Byproduct mitigation : Incorporate scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents .

Data Contradiction and Validation

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Cell-specific factors : Assess membrane permeability (via LogP measurements) and efflux pump expression (e.g., P-gp).

- Metabolic profiling : Use LC-MS to identify cell line-specific metabolites (e.g., ester hydrolysis products).

- Orthogonal assays : Validate results with 3D spheroid models or patient-derived xenografts (PDX) .

Q. What experimental controls are critical for in vitro target validation?

- Negative controls : Use inactive analogs (e.g., methyl 2-(phenyl)pyrimidine-4-carboxylate, lacking the amino group).

- Pharmacological inhibitors : Compare with known kinase inhibitors (e.g., gefitinib for EGFR).

- Genetic knockdown : siRNA-mediated silencing of the target gene to confirm on-mechanism effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.